molecular formula C13H12N2O3 B10869614 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10869614
M. Wt: 244.25 g/mol
InChI Key: HFRKRMZHGJGIID-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is typically carried out under acid-catalyzed conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Cyclocondensation: This reaction involves the formation of a new ring structure through the condensation of two or more molecules.

    Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can undergo cyclocondensation reactions to form new ring structures, which can interact with biological targets such as enzymes and receptors. The presence of functional groups capable of forming hydrogen bonds enhances its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form complex heterocyclic compounds. Its ability to undergo cyclocondensation and substitution reactions makes it a valuable building block in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

phenacyl 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-15-8-7-11(14-15)13(17)18-9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

HFRKRMZHGJGIID-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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